molecular formula C16H28N2O4S B7023180 Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate

Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate

Cat. No.: B7023180
M. Wt: 344.5 g/mol
InChI Key: WAGXJRUGAVSPSS-UHFFFAOYSA-N
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Description

Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Spirocyclic Intermediate:

      Reactants: Cyclobutanone and 3-(dimethylamino)propylamine.

      Conditions: Acidic or basic catalysis to facilitate the formation of the spirocyclic structure.

      Product: 3-(dimethylamino)spiro[3.3]heptan-1-yl intermediate.

  • Sulfamoylation:

      Reactants: The spirocyclic intermediate and sulfamoyl chloride.

      Conditions: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

      Product: Sulfamoylated spirocyclic compound.

  • Esterification:

      Reactants: The sulfamoylated compound and methyl chloroformate.

      Conditions: Basic conditions to promote ester formation.

      Product: this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to a sulfonamide.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its spirocyclic structure could be explored for the development of novel materials with specific mechanical or optical properties.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

    Biochemistry: It can be used as a probe to study biochemical pathways involving sulfamoyl and spirocyclic compounds.

Industry:

    Chemical Manufacturing: Its derivatives could be used in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

    Polymer Science: Potential use in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate would depend on its specific biological target. Generally, it could interact with enzymes or receptors through:

    Binding to Active Sites: The compound may fit into the active site of an enzyme, inhibiting its activity.

    Receptor Modulation: It could bind to receptors, altering their conformation and affecting signal transduction pathways.

Molecular Targets and Pathways:

    Enzymes: Potential targets include proteases or kinases involved in disease pathways.

    Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

    Spirocyclic Amines: Compounds like spiro[2.4]heptane derivatives.

    Sulfamoyl Esters: Compounds such as sulfamoyl benzoates.

Uniqueness:

    Structural Complexity: The combination of a spirocyclic structure with a sulfamoyl ester is relatively rare, providing unique chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing more complex molecules.

By understanding the synthesis, reactions, applications, and mechanisms of Methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 1-[[3-(dimethylamino)spiro[3.3]heptan-1-yl]sulfamoylmethyl]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4S/c1-18(2)13-10-12(16(13)8-5-9-16)17-23(20,21)11-15(6-4-7-15)14(19)22-3/h12-13,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGXJRUGAVSPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C12CCC2)NS(=O)(=O)CC3(CCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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